methanone CAS No. 1251678-95-1](/img/structure/B2886498.png)
[4-(4-Methoxyphenyl)piperazino](2-methoxy-5-pyrimidinyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(4-Methoxyphenyl)piperazino](2-methoxy-5-pyrimidinyl)methanone, also known as MPMP, is a small molecule compound that has been studied for its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
[4-(4-Methoxyphenyl)piperazino](2-methoxy-5-pyrimidinyl)methanone has been studied for its therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, [4-(4-Methoxyphenyl)piperazino](2-methoxy-5-pyrimidinyl)methanone has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. In inflammation research, [4-(4-Methoxyphenyl)piperazino](2-methoxy-5-pyrimidinyl)methanone has been shown to reduce the production of pro-inflammatory cytokines and alleviate inflammatory symptoms in animal models. In neurological disorder research, [4-(4-Methoxyphenyl)piperazino](2-methoxy-5-pyrimidinyl)methanone has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of [4-(4-Methoxyphenyl)piperazino](2-methoxy-5-pyrimidinyl)methanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes, including PI3K/Akt, MAPK, and COX-2. [4-(4-Methoxyphenyl)piperazino](2-methoxy-5-pyrimidinyl)methanone has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
[4-(4-Methoxyphenyl)piperazino](2-methoxy-5-pyrimidinyl)methanone has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, reduction of pro-inflammatory cytokine production, improvement of cognitive function, and reduction of oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [4-(4-Methoxyphenyl)piperazino](2-methoxy-5-pyrimidinyl)methanone in lab experiments is its low toxicity and high solubility, which makes it suitable for in vitro and in vivo studies. However, one limitation is its limited stability, which can affect its potency and efficacy over time.
Direcciones Futuras
There are several future directions for [4-(4-Methoxyphenyl)piperazino](2-methoxy-5-pyrimidinyl)methanone research, including further studies on its mechanism of action, optimization of its chemical structure for improved efficacy and stability, and evaluation of its potential therapeutic applications in other diseases, such as cardiovascular and metabolic disorders.
In conclusion, [4-(4-Methoxyphenyl)piperazino](2-methoxy-5-pyrimidinyl)methanone is a small molecule compound with potential therapeutic applications in various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of [4-(4-Methoxyphenyl)piperazino](2-methoxy-5-pyrimidinyl)methanone as a therapeutic agent.
Métodos De Síntesis
The synthesis of [4-(4-Methoxyphenyl)piperazino](2-methoxy-5-pyrimidinyl)methanone involves several steps, including the reaction of 4-methoxyaniline with piperazine, followed by the reaction of the resulting product with 2-methoxy-5-chloromethylpyrimidine. The final product is obtained through a purification process using chromatography techniques.
Propiedades
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-(2-methoxypyrimidin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-23-15-5-3-14(4-6-15)20-7-9-21(10-8-20)16(22)13-11-18-17(24-2)19-12-13/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKIMAVSJYDSCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CN=C(N=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Methoxyphenyl)piperazino](2-methoxy-5-pyrimidinyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5H-Pyrrolo[2,3-b]pyrazine-3-carboxylic acid](/img/structure/B2886416.png)
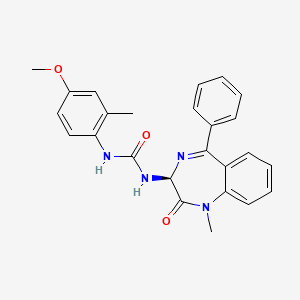
![N-[3'-acetyl-5-bromo-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide](/img/structure/B2886419.png)
![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2886420.png)

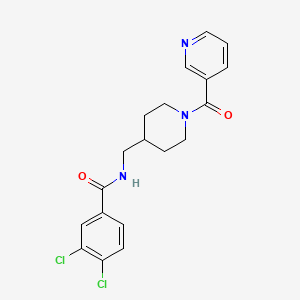
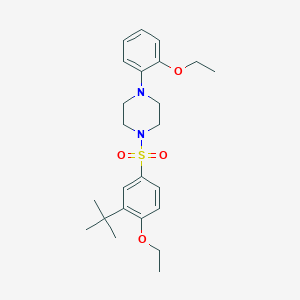
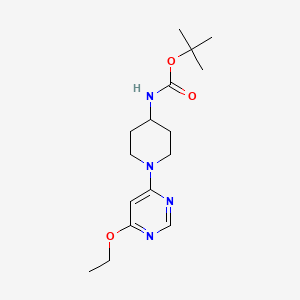
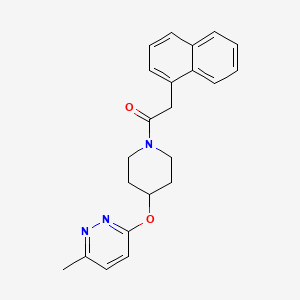
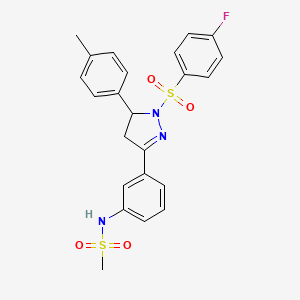
![N-{4-[(4-methoxybenzyl)amino]-4-oxobutyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2886434.png)
![1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid](/img/structure/B2886436.png)

![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/no-structure.png)